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Compound of Interest

Compound Name:
3-(3-Chloro-4-

nitrophenoxy)pyrrolidine

Cat. No.: B13537318

Get Quote

Executive Summary: Commercial Status
Current Market Status:Non-Stock / Custom Synthesis Only Unlike its fluorinated analogs (e.g.,

3-(3-chloro-4-fluorophenoxy)pyrrolidine), the specific 3-chloro-4-nitro variant is not a standard

catalog item at major global distributors (Sigma-Aldrich, Fisher, VWR).[1] It is classified as a

"Make-to-Order" building block.[1]

Sourcing Decision Matrix
Researchers requiring this compound have two primary pathways: Custom Synthesis

(Outsourced) or In-House Synthesis.[1]
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Requirement: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Check Major Catalogs
(Sigma, Enamine, Combi-Blocks)

Result: Not In Stock

Decision Point:
Time vs. Cost

Option A: Custom Synthesis
(CROs: WuXi, ChemPartner)

Budget > Time

Option B: In-House Synthesis
(High Feasibility)

Time > Budget

Lead Time: 4-6 Weeks
Cost: High ($2,000+ / 5g)

Risk: Low

Lead Time: 3-5 Days
Cost: Low (<$200 / 5g)
Risk: Moderate (Safety)

Click to download full resolution via product page

Figure 1: Sourcing decision tree highlighting the trade-off between lead time and resource

allocation.

Technical Profile & Scaffold Analysis
This compound serves as a critical pharmacophore linker.[1] The pyrrolidine nitrogen offers a

handle for reductive amination or amide coupling, while the nitro group is a "masked" aniline,

ready for reduction to form bi-aryl amine systems common in kinase inhibitors.[1]
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Property Specification

Chemical Name 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Molecular Formula C₁₀H₁₁ClN₂O₃

Molecular Weight 242.66 g/mol

LogP (Predicted) ~1.8 (Lipophilic, good membrane permeability)

pKa (Pyrrolidine) ~9.5 (Secondary amine)

Stereochemistry
Available as Racemic, (R)-, or (S)- enantiomers

depending on starting material.[1][2]

In-House Synthesis Protocol (Recommended)
Given the commercial scarcity, in-house synthesis is the most efficient strategy.[1] The route

utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by acidolytic deprotection.[1]

Reaction Pathway
The synthesis relies on the high reactivity of 3-chloro-4-nitrofluorobenzene.[1] The fluorine

atom, located para to the nitro group, is a superior leaving group compared to chlorine,

ensuring regioselectivity at the 4-position relative to the nitro group (or 1-position relative to the

ring).[1]
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N-Boc-3-pyrrolidinol
(Nucleophile)

Intermediate:
N-Boc-3-(3-Cl-4-NO2-phenoxy)pyrrolidine

Step 1: SnAr Coupling

3-Chloro-4-nitrofluorobenzene
(Electrophile)

Target Product:
3-(3-Chloro-4-nitrophenoxy)pyrrolidine

(HCl Salt or Free Base)

Step 2: Deprotection

NaH (60%), DMF
0°C to RT, 2h

4M HCl in Dioxane
or TFA/DCM

Click to download full resolution via product page

Figure 2: Two-step synthetic pathway yielding the target scaffold from commodity precursors.

Step-by-Step Methodology
Step 1: SNAr Coupling
Reagents:

N-Boc-3-hydroxypyrrolidine (1.0 equiv) [CAS: 101469-92-5][1]

3-Chloro-4-nitrofluorobenzene (1.1 equiv) [CAS: 350-30-1][1]

Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1]

Solvent: Anhydrous DMF or THF

Protocol:

Activation: In a flame-dried flask under N₂, dissolve N-Boc-3-hydroxypyrrolidine in anhydrous

DMF (0.2 M). Cool to 0°C.[1]
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Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 mins until gas evolution

ceases. Note: H₂ gas is generated; ensure venting.

Addition: Add 3-chloro-4-nitrofluorobenzene dropwise (dissolved in minimal DMF).

Reaction: Allow warming to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC

(Hexane/EtOAc 3:1) or LCMS.[1]

Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with water and

brine (critical to remove DMF).[1] Dry over Na₂SO₄ and concentrate.

Purification: Flash column chromatography (SiO₂).[1] Elute with 10-30% EtOAc in Hexanes.

[1]

Step 2: Boc-Deprotection
Protocol:

Dissolve the intermediate in 1,4-dioxane (or DCM).[1]

Add 4M HCl in dioxane (5–10 equiv) at 0°C.

Stir at RT for 2 hours. A white precipitate (the amine hydrochloride salt) often forms.[1]

Isolation: Filter the solid and wash with Et₂O.[1] If no solid forms, concentrate to dryness to

obtain the crude HCl salt.[1]

Quality Control & Validation
To ensure data integrity for downstream biological assays, the compound must meet specific

QC criteria.
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Test Acceptance Criteria Method

1H NMR (DMSO-d₆)

Consistent structure;

integration matches 3 aromatic

protons, 7 pyrrolidine protons.

400 MHz+ NMR

LCMS Purity >95% (UV 254 nm) Reverse Phase C18

Appearance
White to pale yellow solid (HCl

salt)
Visual Inspection

Residual Solvent <5000 ppm (DMF/EtOAc) GC-Headspace or 1H NMR

Mechanistic Note: The chlorine atom at the 3-position is significantly less reactive than the

fluorine at the 4-position (activated by the para-nitro group).[1] However, avoid using excessive

heat (>80°C) during the SNAr step to prevent minor side reactions at the chlorine site [1].[1]

Safety & Handling
Nitroaromatics: While this specific compound is stable, nitro-substituted aromatics can be

energetic.[1] Avoid heating crude reaction mixtures to dryness if unreacted reagents are

present.[1]

Sodium Hydride: Reacts violently with water.[1] Use inert atmosphere (Argon/Nitrogen).[1][3]

Skin Sensitization: Benzylic halides and nitro-compounds are potential sensitizers.[1] Handle

with nitrile gloves and work in a fume hood.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Commercial Availability & Technical Guide: 3-(3-Chloro-
4-nitrophenoxy)pyrrolidine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13537318/docs#commercial-availability-technical-
guide-3-3-chloro-4-nitrophenoxy-pyrrolidine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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